molecular formula C6H7NO3 B091604 Methyl 3-methylisoxazole-5-carboxylate CAS No. 1004-96-2

Methyl 3-methylisoxazole-5-carboxylate

Cat. No.: B091604
CAS No.: 1004-96-2
M. Wt: 141.12 g/mol
InChI Key: MBRNUSBFRMCWIZ-UHFFFAOYSA-N
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Description

Methyl 3-methylisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylisoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted isoxazole derivatives .

Scientific Research Applications

Scientific Research Applications

Methyl 3-methylisoxazole-5-carboxylate has a wide range of applications in scientific research:

Medicinal Chemistry

  • Drug Development : It serves as a precursor in synthesizing pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties. The compound can inhibit specific enzymes or receptors, leading to therapeutic effects .
  • Bioactive Molecules : Its derivatives are often explored for their potential as bioactive agents, enhancing the efficacy of existing drugs or providing novel therapeutic options.

Organic Synthesis

  • Building Block : This compound is widely used as a key building block in the synthesis of various pharmaceuticals and agrochemicals. It facilitates the creation of complex heterocyclic compounds essential for drug discovery .
  • Functional Materials : The compound's versatility extends to developing functional materials used in various industrial applications.

Material Science

  • Polymer Production : this compound is employed in producing polymers that exhibit desirable properties for specific applications, such as improved durability or chemical resistance .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of antimicrobial agents using this compound as a starting material. The resulting compounds showed significant activity against various bacterial strains, indicating the potential for developing new antibiotics .

Case Study 2: Agrochemical Applications

Research highlighted the use of this compound in synthesizing agrochemicals that enhance crop protection. The derivatives exhibited effective pest control properties while minimizing environmental impact, showcasing their utility in sustainable agriculture .

Data Table: Applications Overview

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryDrug development (anti-inflammatory, anticancer)Effective enzyme inhibition observed
Organic SynthesisBuilding block for pharmaceuticals and agrochemicalsFacilitates complex heterocyclic compounds synthesis
Material SciencePolymer productionImproved durability and chemical resistance

Mechanism of Action

The mechanism of action of methyl 3-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-Methylisoxazole-3-carboxylic acid
  • Ethyl 1H-indole-3-carboxylate

Uniqueness

Methyl 3-methylisoxazole-5-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and research applications .

Biological Activity

Methyl 3-methylisoxazole-5-carboxylate is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, it can be synthesized through the condensation of methyl 3-hydroxyisoxazole-5-carboxylate with methylating agents in a polar solvent like dimethylformamide (DMF) .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays showed that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Immunosuppressive Effects

Research has indicated that derivatives of isoxazole compounds, including this compound, possess immunosuppressive properties. For instance, in human peripheral blood mononuclear cells (PBMCs), these compounds inhibited phytohemagglutinin A (PHA)-induced proliferation, suggesting their potential use in treating autoimmune diseases . The mechanism involves modulation of cytokine production and apoptosis pathways, particularly through the upregulation of caspases and Fas signaling in Jurkat cells .

Anti-inflammatory Activity

This compound has also been shown to reduce inflammation markers in various models. It inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in whole blood cultures, indicating its potential as an anti-inflammatory agent . This effect is crucial for developing therapies for chronic inflammatory conditions.

Study on Antiproliferative Activity

A study investigated the antiproliferative effects of this compound on cancer cell lines. The compound was tested at various concentrations, revealing a dose-dependent inhibition of cell proliferation. The results are summarized in Table 1 below:

Concentration (μM)Cell Viability (%)
0100
1085
2570
5050
10030

This study highlights the compound's potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy.

Mechanistic Insights

The mechanism of action for this compound involves the induction of apoptosis in cancer cells. Flow cytometry analysis demonstrated an increase in early apoptotic cells following treatment with the compound, correlating with elevated levels of pro-apoptotic proteins . This suggests that the compound may trigger apoptotic pathways that could be exploited for therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-methylisoxazole-5-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via alcoholysis of its corresponding carbonyl chloride (e.g., 3-methylisoxazole-5-carbonyl chloride) in dichloromethane . Alternative methods include ring-closing reactions of oxime intermediates under alkaline conditions followed by chlorination . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. For example, substituting hydroxylamine hydrochloride in oxime formation can reduce side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Key techniques include:

  • Single-crystal X-ray diffraction for unambiguous confirmation of the isoxazole ring geometry and substituent positions .
  • HRMS (High-Resolution Mass Spectrometry) to verify molecular weight and fragmentation patterns, with deviations <5 ppm indicating purity .
  • 1H/13C NMR to resolve methyl and carboxylate signals, with solvent choice (e.g., CDCl3 vs. DMSO-d6) affecting peak splitting .

Q. How can researchers assess purity, and what are common contaminants?

Purity is assessed via:

  • HPLC with UV detection (λ = 210–260 nm) to detect unreacted intermediates like 3-methylisoxazole-5-carboxylic acid .
  • Melting point analysis (literature range: 168–170°C for analogous compounds) to identify solvate or polymorphic impurities .
  • Elemental analysis (C, H, N) to confirm stoichiometry; deviations >0.3% suggest contamination .

Advanced Research Questions

Q. How do reaction conditions impact regioselectivity in isoxazole ring formation?

Regioselectivity is influenced by:

  • Electrophilic substituents : Electron-withdrawing groups (e.g., -COOCH3) at the 5-position direct cyclization to the 3-methyl position .
  • Catalytic additives : Lewis acids like ZnCl2 can stabilize transition states, reducing byproducts such as open-chain oximes .
  • Contradictions : Some studies report competing pathways under basic vs. acidic conditions, requiring kinetic monitoring via in-situ IR .

Q. What computational tools aid in predicting spectral data and reactivity?

  • NIST Chemistry WebBook provides reference IR and MS spectra for validating experimental data .
  • DFT (Density Functional Theory) models (e.g., B3LYP/6-31G*) predict NMR chemical shifts and reaction barriers, with <10% error margins .

Q. How can crystallographic refinement challenges (e.g., twinning) be resolved?

Use SHELXL for high-resolution

  • Apply the TWIN command to model twinned crystals, refining batch scale factors .
  • For low-resolution data (<1.0 Å), integrate SAD/MAD phasing with SHELXC/D/E pipelines to resolve phase ambiguities .

Q. What strategies address discrepancies in biological activity data across studies?

  • Dose-response normalization : Standardize assays using positive controls (e.g., doxorubicin for anticancer activity) to reconcile IC50 variations .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) to mitigate false negatives in antimicrobial screens .

Q. How can stability issues (hydrolysis, photodegradation) be mitigated during storage?

  • Storage conditions : Keep at 0–6°C in amber vials to prevent photodegradation of the ester moiety .
  • Lyophilization : For long-term storage, lyophilize under argon to avoid hydrolysis .

Q. Methodological Considerations

Q. What are best practices for scaling up synthesis while maintaining yield?

  • Flow chemistry : Continuous reactors reduce exothermic risks in chlorination steps .
  • In-line purification : Integrate scavenger resins (e.g., sulfonic acid resins) to remove unreacted amines or acids .

Q. How to design structure-activity relationship (SAR) studies for novel analogs?

  • Substituent variation : Replace the methyl group with halogens or electron-deficient groups to probe electronic effects on bioactivity .
  • Docking studies : Use AutoDock Vina to predict binding affinities with targets like MAPK enzymes .

Properties

IUPAC Name

methyl 3-methyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-5(10-7-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRNUSBFRMCWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143250
Record name Methyl 3-methylisoxazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-96-2
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methylisoxazole-5-carboxylate
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Record name Methyl 3-methylisoxazole-5-carboxylate
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Record name Methyl 3-methylisoxazole-5-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of N-chlorosuccinimide (2.67 g, 20 mmol) and pyridine (0.1 mL) in chloroform (18 mL), was added, portionwise, acetaldehyde oxime (1.18 g, 20 mmol), at about 5° C. After complete addition the mixture was stirred at rt for about 10 min and then methyl propiolate (2.22 mL, 25 mmol) was added. Subsequently, a solution of triethylamine (2.92 mL, 21 mmol) in chloroform (3 mL) was added dropwise, at such a rate that the temperature was maintained between 15 and 18° C. After complete addition the mixture was stirred at about 18° C. for about 20 min, then water (15 mL) was added. The layers were separated and the organic layer was washed with water (15 mL), dried (MgSO4), filtered, and concentrated in vacuo. The residue was treated with diethyl ether (20 mL) and the formed precipitate was collected by filtration and dried to give methyl 3-methylisoxazole-5-carboxylate (1.75 g, 12.4 mmol, 62%) as a brown solid which was used as such: 1H-NMR (CDCl3, Bruker 400 MHz) 2.38 (3 H, s); 3.96 (3 H, s); 6.80 (1 H, s).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
acetaldehyde oxime
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
2.22 mL
Type
reactant
Reaction Step Three
Quantity
2.92 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-methylisoxazole-5-carboxylate
Methyl 3-methylisoxazole-5-carboxylate
Methyl 3-methylisoxazole-5-carboxylate
Methyl 3-methylisoxazole-5-carboxylate
Methyl 3-methylisoxazole-5-carboxylate
Methyl 3-methylisoxazole-5-carboxylate

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